4-(9H-Fluoren-9-ylidene)-2-hydroxy-3-phenylcyclobut-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(9H-Fluoren-9-ylidene)-2-hydroxy-3-phenylcyclobut-2-EN-1-one is an organic compound that belongs to the class of fluorenylidene derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-Fluoren-9-ylidene)-2-hydroxy-3-phenylcyclobut-2-EN-1-one typically involves a multi-step process. One common method is the condensation reaction between 9H-fluorene and 4-bromobenzaldehyde under modified Knövenagel conditions. The addition of a phase transfer catalyst, such as Bu4NI, facilitates the condensation reaction, yielding the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(9H-Fluoren-9-ylidene)-2-hydroxy-3-phenylcyclobut-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into hydrofluorene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, hydrofluorene derivatives, and various substituted fluorenylidene compounds .
Wissenschaftliche Forschungsanwendungen
4-(9H-Fluoren-9-ylidene)-2-hydroxy-3-phenylcyclobut-2-EN-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.
Biology: It is employed in bio-imaging due to its fluorescent properties.
Wirkmechanismus
The mechanism of action of 4-(9H-Fluoren-9-ylidene)-2-hydroxy-3-phenylcyclobut-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as fluorescence emission and inhibition of specific enzymatic activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene: Known for its aggregation-induced emission properties.
(E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine: Used in bio-imaging and as a fluorescent dye.
Uniqueness
4-(9H-Fluoren-9-ylidene)-2-hydroxy-3-phenylcyclobut-2-EN-1-one stands out due to its unique cyclobutene ring structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
62823-32-9 |
---|---|
Molekularformel |
C23H14O2 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
4-fluoren-9-ylidene-2-hydroxy-3-phenylcyclobut-2-en-1-one |
InChI |
InChI=1S/C23H14O2/c24-22-19(14-8-2-1-3-9-14)21(23(22)25)20-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-13,24H |
InChI-Schlüssel |
YCARVDSYSRSFEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C2=C3C4=CC=CC=C4C5=CC=CC=C53)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.